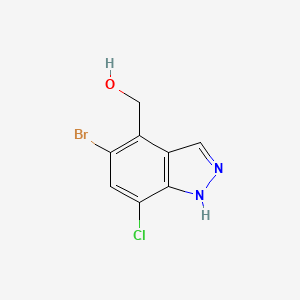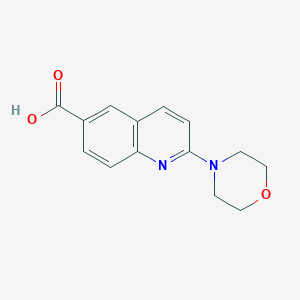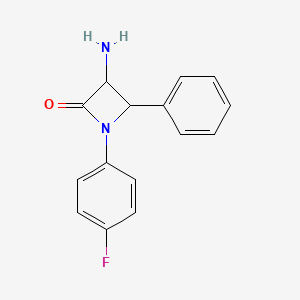
2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid typically involves the formation of the indole core followed by the introduction of the fluorophenyl group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the indole core in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the binding affinity and specificity of the compound to its target. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-indole-4-carboxylic acid: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
2-(4-Chlorophenyl)-1H-indole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and interactions.
2-(4-Bromophenyl)-1H-indole-4-carboxylic acid: Contains a bromine atom, which can also influence its chemical and biological properties
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability, lipophilicity, and binding affinity to biological targets. This can result in improved biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
917614-77-8 |
|---|---|
Molekularformel |
C15H10FNO2 |
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-4-9(5-7-10)14-8-12-11(15(18)19)2-1-3-13(12)17-14/h1-8,17H,(H,18,19) |
InChI-Schlüssel |
PQQSMCVUIZRZKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(NC2=C1)C3=CC=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)
![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)
![Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-](/img/structure/B11857853.png)

![2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11857875.png)

![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)



![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)
![4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857922.png)

